4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride
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Overview
Description
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is known for its unique structure, which combines a piperidine ring with a morpholine ring, making it a versatile compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride typically involves the reaction of morpholine with 3-piperidinoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Scientific Research Applications
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors in the brain, thereby influencing neuronal activity. The exact pathways and molecular targets are still under investigation, but it is thought to affect the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine
- 4-[2-(3-Piperidinyl)ethyl]morpholine
Uniqueness
4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it more versatile for various applications .
Properties
CAS No. |
1219960-81-2 |
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Molecular Formula |
C11H23ClN2O |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
4-(2-piperidin-3-ylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13;/h11-12H,1-10H2;1H |
InChI Key |
IFJCBFKWVOQASN-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCN2CCOCC2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)CCN2CCOCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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